2,3-dihydro-4-methyl-1H-inden-2-amine solubility and stability
2,3-dihydro-4-methyl-1H-inden-2-amine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2,3-dihydro-4-methyl-1H-inden-2-amine
Abstract
2,3-dihydro-4-methyl-1H-inden-2-amine, a substituted aminoindane, belongs to a class of compounds with significant interest in medicinal chemistry and pharmacological research.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical insights and practical experimental protocols for scientists and drug development professionals. We will explore the pH-dependent solubility profile, behavior in various organic solvents, and key degradation pathways under stress conditions. The methodologies presented herein are designed to serve as a foundational resource for formulation development, analytical method validation, and ensuring the integrity of this compound in experimental settings.
Physicochemical Characterization and Solubility Profile
The solubility of an active compound is a critical determinant of its bioavailability and is fundamental to the design of appropriate delivery systems and analytical methodologies. The structure of 2,3-dihydro-4-methyl-1H-inden-2-amine, featuring a nonpolar indane core and a polar primary amine group, dictates a complex solubility behavior.
Core Molecular Properties
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Molecular Formula: C₁₀H₁₃N
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Molecular Weight: 147.22 g/mol
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Structure: A rigid bicyclic hydrocarbon framework (indane) substituted with a methyl group on the aromatic ring and an amine group on the five-membered ring.
The presence of the primary amine makes the molecule basic and allows for salt formation, which is a key strategy to modulate its aqueous solubility.
Aqueous Solubility
The aqueous solubility of 2,3-dihydro-4-methyl-1H-inden-2-amine is intrinsically linked to the pH of the medium.
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As a Free Base: In its neutral (free base) form, the molecule's solubility in water is expected to be low. The dominant hydrophobic character of the methyl-substituted indane structure limits its favorable interactions with polar water molecules.
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As a Hydrochloride Salt: The compound is frequently supplied as a hydrochloride (HCl) salt. In this form, the amine group is protonated, creating a positively charged ammonium ion. This ionic species readily dissolves in water, significantly enhancing its aqueous solubility compared to the free base.[2]
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pH-Dependent Behavior: As a primary amine, the compound's charge state is governed by the solution's pH. In acidic environments (low pH), it exists predominantly in its protonated, highly soluble cationic form. As the pH increases towards and beyond its pKa, the equilibrium shifts towards the uncharged, less soluble free base. This behavior is critical for designing liquid formulations and for developing extraction and analytical methods.
Organic Solvent Solubility
The solubility in organic solvents is primarily driven by the molecule's hydrocarbon backbone. It is expected to be soluble in a range of common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The amine group can participate in hydrogen bonding with the hydroxyl group of the alcohol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Soluble due to dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The overall nonpolar character of the indane ring promotes solubility. |
| Nonpolar Aprotic | Toluene, Hexane | Moderate to Low | Solubility is dependent on the free base form; the salt form would have very low solubility. |
Experimental Protocol: Shake-Flask Solubility Determination
This protocol outlines a standard method for quantifying the thermodynamic solubility of 2,3-dihydro-4-methyl-1H-inden-2-amine.
Objective: To determine the equilibrium solubility in a given solvent system (e.g., pH 7.4 phosphate buffer).
Methodology:
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Preparation: Add an excess amount of the compound (as a free base or salt, depending on the study's aim) to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
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Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates.
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Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Chemical Stability and Degradation Profile
Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding potential degradation products that may arise during manufacturing or storage. Amines, particularly primary amines, can be susceptible to several modes of degradation.
Key Factors Influencing Stability
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Oxidative Stress: The lone pair of electrons on the nitrogen atom makes the amine group a primary target for oxidation. The presence of atmospheric oxygen, peroxides, or metal ions can catalyze oxidative degradation.[3] For many amines, this is the most significant degradation pathway.[2]
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pH Environment: While the indane structure itself is generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) coupled with elevated temperatures can promote degradation. Structurally related aminoindanes have shown varied stability depending on substituents, with some being isolated only as salts to prevent degradation.[4] Analogs like methcathinone are known to be unstable in alkaline solutions.[5][6][7]
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Photostability: The aromatic ring system can absorb UV radiation, which may lead to photodegradation. Therefore, protection from light is a standard precaution for such compounds.
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Temperature: As with all chemical reactions, degradation rates increase with temperature. Thermal stress testing is used to model long-term stability at lower temperatures.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are most probable under forced degradation conditions:
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N-Oxidation: Oxidation of the primary amine to form the corresponding hydroxylamine (R-NHOH) or nitroso (R-N=O) derivatives. This is a common pathway for amines under oxidative stress.[3]
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Oxidative Deamination: The removal of the amino group, potentially forming a ketone at the 2-position of the indane ring, and releasing ammonia. This is a known metabolic route for primary amines and can also occur under chemical oxidative stress.[3]
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Aromatic Hydroxylation: Oxidation of the benzene ring, though this is typically a slower process under standard chemical stress conditions compared to reactions at the amine center.
Summary of Stability Under Stress Conditions
| Stress Condition | Reagent/Parameter | Expected Outcome | Primary Degradation Pathway |
| Acidic | 0.1 M HCl, Heat | Likely Stable | The protonated amine is generally more stable against oxidation. |
| Basic | 0.1 M NaOH, Heat | Potential for Degradation | Increased rate of oxidation of the free base is expected.[5][6][7] |
| Oxidative | 3% H₂O₂, Ambient | Major Degradation Expected | N-Oxidation, Oxidative Deamination.[3] |
| Photolytic | ICH Q1B Light Exposure | Potential for Degradation | Aromatic ring or amine oxidation. |
| Thermal | >60°C, Dry Heat | Potential for Degradation | Acceleration of oxidative pathways. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for identifying potential degradants and developing a stability-indicating analytical method.
Objective: To investigate the degradation of 2,3-dihydro-4-methyl-1H-inden-2-amine under various stress conditions.
Methodology:
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Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Application of Stress:
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Acid/Base: Mix the sample solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 8-24 hours).
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Oxidation: Mix the sample solution with an appropriate volume of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature, protected from light, for 24 hours.
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Thermal: Store the compound as a solid powder and in solution in a temperature-controlled oven (e.g., 80°C).
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Photostability: Expose the compound (solid and solution) to controlled light conditions as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
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Sample Processing: At designated time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).
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Data Evaluation:
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Compare the chromatograms of stressed samples to the control.
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Calculate the percentage of degradation.
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Use the mass spectrometry data to identify the mass-to-charge ratio (m/z) of any new peaks to propose the structures of the degradation products.
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Conclusion and Recommendations
2,3-dihydro-4-methyl-1H-inden-2-amine demonstrates solubility characteristics typical of a small molecule primary amine, with pronounced pH-dependency in aqueous media and good solubility in common organic solvents. Its stability is a key consideration for its use in research. The primary amine moiety is the most reactive site, making the compound particularly susceptible to oxidative degradation .
Recommendations for Handling and Storage:
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Storage: To ensure long-term integrity, the compound should be stored as a solid, preferably as the hydrochloride salt, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place (refrigerated or frozen).
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Solution Preparation: Solutions, especially in aqueous buffers at neutral or alkaline pH, should be prepared fresh and used promptly. If storage is necessary, solutions should be purged with an inert gas and stored at low temperatures, protected from light.
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Formulation: For in-vivo studies or other applications requiring aqueous formulations, using an acidic buffer (pH 4-5) will maximize both solubility and stability by keeping the compound in its protonated form.
By adhering to these guidelines and utilizing the experimental protocols provided, researchers can ensure the quality and reliability of their studies involving 2,3-dihydro-4-methyl-1H-inden-2-amine.
References
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Cheméo. (2026). Chemical Properties of 1H-Inden-2-amine, 2,3-dihydro- (CAS 2975-41-9). Available at: [Link]
-
Cheméo. (2026). 1H-Indene, 2,3-dihydro-4-methyl-. Available at: [Link]
-
Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry, 71(11), 4130-40. Available at: [Link]
-
PubChem. CID 101939295 | C9H8. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936. National Center for Biotechnology Information. Available at: [Link]
-
Shashura, A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. Available at: [Link]
-
Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-10. Available at: [Link]
-
National Institute of Standards and Technology. 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
DeRuiter, J., et al. (2011). Characterization of the “Methylenedioxy-2-aminoindans”. DEA.gov. Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, h… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
